molecular formula C12H23BrO2 B8280910 Tert-butyl 2-(2-bromoethyl)hexanoate

Tert-butyl 2-(2-bromoethyl)hexanoate

Cat. No. B8280910
M. Wt: 279.21 g/mol
InChI Key: GRDHUNURHDNXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-bromoethyl)hexanoate is a useful research compound. Its molecular formula is C12H23BrO2 and its molecular weight is 279.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

tert-butyl 2-(2-bromoethyl)hexanoate

InChI

InChI=1S/C12H23BrO2/c1-5-6-7-10(8-9-13)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3

InChI Key

GRDHUNURHDNXCP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCBr)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M in hexanes, 106 mL, 265 mmol) was added dropwise to a solution of diisopropylamine (37 mL, 264 mmol) in THF (0.8 L) over a period of 30 minutes, at −78° C., and under argon. The mixture was stirred for an additional 20 minutes at −78° C., and compound 15 (39 g, 226 mmol) was added. The mixture was allowed to warm to −20° C. for 30 minutes before 1,2-dibromoethane (47 mL, 545 mmol) was added to the mixture in one portion. After addition of the 1,2-dibromoethane, the reaction mixture was allowed to warm to 0° C. for 1.5 hours, and was then poured into a mixture of tert-butyl methyl ether (2 L) and ice cold aqueous NaHSO4 (1 M, 400 mL). The organic layer was separated, washed with a solution of aqueous NaHSO4 (1 M, 100 mL) and water (300 mL), and then washed multiple times with saturated aqueous NaHCO3 until the pH of the aqueous layer was 8 to 9. The organic layer was then washed with brine, dried over sodium sulfate, and concentrated to dryness to give crude 1vii. The crude product was distilled under high vacuum (1 mm Hg) and a fraction was collected at approximately 88° C. to 105° C. The product (13.5 g) was further purified by flash chromatography (silica gel) using dichloromethane/hexane 1:1 as the eluent. Appropriate fractions were combined and concentrated to afford pure compound 1vii as a clear oil (8.2 g, 13% yield). 1H NMR (CDCl3, δ): 0.88 (t), 1.29 (m), 1.45 (m), 1.45 (s), 1.59 (m), 1.91 (m,), 2.15 (m), 2.45 (m), 3.35 (m) and 3.40 (m) ppm; 13C NMR (CDCl3, δ): 13.9, 22.5, 28.1, 29.2, 31.1, 31.8, 35.2, 44.9, 80.5 and 174.5 ppm; MS (TOF) ESI+: [M+Na]+, 301.12, 303.12 Da.
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 L
Type
reactant
Reaction Step One
[Compound]
Name
compound 15
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Five
Name
Yield
13%

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